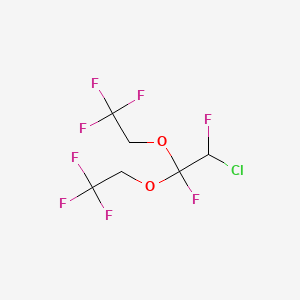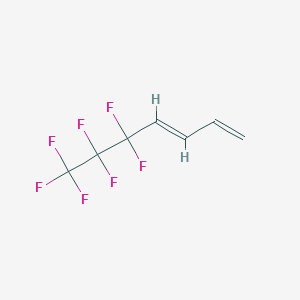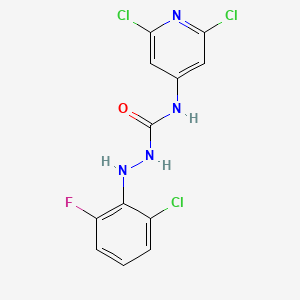
6-Chloro-3-(4-chlorophenyl)-4-methylchromen-2-one
Descripción general
Descripción
6-Chloro-3-(4-chlorophenyl)-4-methylchromen-2-one, also known as Clomocycline, is a synthetic compound that belongs to the class of tetracycline antibiotics. This compound has been extensively studied for its potential use in scientific research due to its unique chemical properties and biological effects.
Aplicaciones Científicas De Investigación
6-Chloro-3-(4-chlorophenyl)-4-methylchromen-2-one has been extensively studied for its potential use in scientific research due to its unique chemical properties and biological effects. One of the most promising applications of 6-Chloro-3-(4-chlorophenyl)-4-methylchromen-2-one is its potential use as an anti-cancer agent. Studies have shown that 6-Chloro-3-(4-chlorophenyl)-4-methylchromen-2-one can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 6-Chloro-3-(4-chlorophenyl)-4-methylchromen-2-one has been shown to have antimicrobial and antiviral properties, making it a potential candidate for the treatment of infectious diseases.
Mecanismo De Acción
The mechanism of action of 6-Chloro-3-(4-chlorophenyl)-4-methylchromen-2-one involves its ability to bind to the bacterial ribosome, thereby inhibiting protein synthesis. This results in the inhibition of bacterial growth and replication. Additionally, 6-Chloro-3-(4-chlorophenyl)-4-methylchromen-2-one has been shown to have anti-inflammatory properties, which may contribute to its potential use as an anti-cancer agent.
Biochemical and Physiological Effects
6-Chloro-3-(4-chlorophenyl)-4-methylchromen-2-one has been shown to have a wide range of biochemical and physiological effects. Studies have shown that 6-Chloro-3-(4-chlorophenyl)-4-methylchromen-2-one can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 6-Chloro-3-(4-chlorophenyl)-4-methylchromen-2-one has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Chloro-3-(4-chlorophenyl)-4-methylchromen-2-one in lab experiments is its ability to inhibit bacterial growth and replication. This makes it a useful tool for studying the mechanisms of bacterial infections and for developing new antibiotics. However, one of the limitations of using 6-Chloro-3-(4-chlorophenyl)-4-methylchromen-2-one in lab experiments is its potential toxicity to human cells. Therefore, caution must be taken when using 6-Chloro-3-(4-chlorophenyl)-4-methylchromen-2-one in cell-based assays.
Direcciones Futuras
There are several future directions for the use of 6-Chloro-3-(4-chlorophenyl)-4-methylchromen-2-one in scientific research. One potential direction is its use as an anti-cancer agent. Further studies are needed to determine the efficacy of 6-Chloro-3-(4-chlorophenyl)-4-methylchromen-2-one in treating various types of cancer in animal models and in human clinical trials. Additionally, the potential use of 6-Chloro-3-(4-chlorophenyl)-4-methylchromen-2-one as an antiviral and antimicrobial agent should be further explored. Finally, the development of new analogs of 6-Chloro-3-(4-chlorophenyl)-4-methylchromen-2-one with improved efficacy and reduced toxicity should be pursued.
Conclusion
In conclusion, 6-Chloro-3-(4-chlorophenyl)-4-methylchromen-2-one is a synthetic compound that has been extensively studied for its potential use in scientific research. Its unique chemical properties and biological effects make it a promising candidate for the treatment of various diseases, including cancer and infectious diseases. Further studies are needed to fully explore the potential of 6-Chloro-3-(4-chlorophenyl)-4-methylchromen-2-one in these areas and to develop new analogs with improved efficacy and reduced toxicity.
Propiedades
IUPAC Name |
6-chloro-3-(4-chlorophenyl)-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O2/c1-9-13-8-12(18)6-7-14(13)20-16(19)15(9)10-2-4-11(17)5-3-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCWPGMCIHGIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(4-chlorophenyl)-4-methylchromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Z)-[Amino-(2,6-dichlorophenyl)methylidene]amino] 2,6-dichloropyridine-4-carboxylate](/img/structure/B3041109.png)











![O1-(3,5-dichlorobenzoyl)-3,5-dibromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzene-1-carbohydroximamide](/img/structure/B3041131.png)
